molecular formula C9H14N4 B1432247 5-Methyl-4-(piperazin-1-yl)pyrimidine CAS No. 1443210-25-0

5-Methyl-4-(piperazin-1-yl)pyrimidine

Cat. No.: B1432247
CAS No.: 1443210-25-0
M. Wt: 178.23 g/mol
InChI Key: HICWIEVXMXJRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(piperazin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperazine ring at the 4-position

Biochemical Analysis

Biochemical Properties

5-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy . Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and stress responses, indicating its potential role in regulating cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound has been shown to bind to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, such as ATF4 and NF-kB, resulting in the modulation of their activity . These interactions can lead to changes in gene expression, ultimately affecting cellular function and homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical and pharmacological studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity and modulate cellular signaling pathways without causing significant toxicity . High doses of this compound have been associated with adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The involvement of this compound in these metabolic pathways highlights its potential impact on cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be actively transported into cells via specific transporters, allowing it to accumulate in target tissues . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells . These findings suggest that the transport and distribution of this compound are critical factors in determining its biochemical and pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . The localization of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylpyrimidine-4-carboxylic acid with piperazine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: this compound-5-carboxylic acid.

    Reduction: Dihydro-5-methyl-4-(piperazin-1-yl)pyrimidine.

    Substitution: Various N-substituted piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperazine ring allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICWIEVXMXJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.